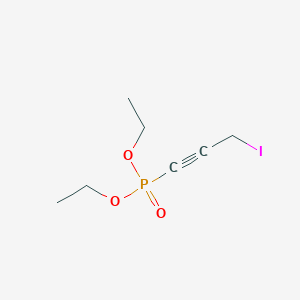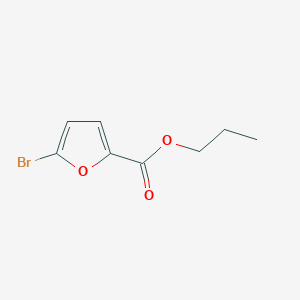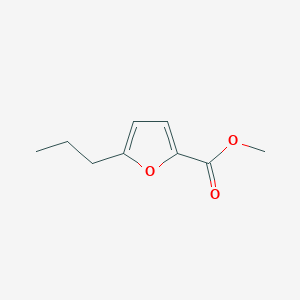
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile is an organic compound characterized by the presence of three ethoxy groups and three nitrile groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile typically involves the introduction of ethoxy groups and nitrile groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with ethyl iodide in the presence of a strong base, followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and product quality.
化学反应分析
Types of Reactions: 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the ethoxy or nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
属性
| 105528-47-0 | |
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC 名称 |
4,5,6-triethoxybenzene-1,2,3-tricarbonitrile |
InChI |
InChI=1S/C15H15N3O3/c1-4-19-13-11(8-17)10(7-16)12(9-18)14(20-5-2)15(13)21-6-3/h4-6H2,1-3H3 |
InChI 键 |
FMYCPDCQOIIROJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C(=C1C#N)C#N)C#N)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)


![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

